molecular formula C18H19ClN2O B1330051 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 3489-15-4

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No. B1330051
CAS RN: 3489-15-4
M. Wt: 314.8 g/mol
InChI Key: QMJGOWGNDWTVIH-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of tetrahydro-beta-carboline, a class of biologically active alkaloids. These compounds are known to occur naturally in fruits and fruit juices and have been identified as antioxidants and radical scavengers, potentially contributing to the antioxidant effects of fruit products containing them .

Synthesis Analysis

The synthesis of tetrahydro-beta-carboline derivatives has been explored in various studies. For instance, a related compound, 2-benzoyl-6-methoxy-9-methyl-1-phenyl-1,2,3,4-tetrahydro-beta-carboline, was synthesized through a multi-step reaction with a good yield of 76% . Another study described the synthesis of 1-phenyl-3-methoxycarbonyl-3,4-dihydro-beta-carboline, which reacts diastereospecifically with activated dipolarophilic olefines to yield cycloadducts . These syntheses typically involve complex reactions and careful characterization of the final products using various spectroscopic methods.

Molecular Structure Analysis

The molecular structure of tetrahydro-beta-carboline derivatives has been confirmed using different spectroscopic methods, including NMR, UV, IR, and MS, and in some cases, single-crystal X-ray diffraction techniques . Conformational and NBO (Natural Bond Orbital) analysis have been carried out for certain isomers, revealing insights into the electronic structure and conformational preferences of these molecules .

Chemical Reactions Analysis

Tetrahydro-beta-carbolines can undergo various chemical reactions. For example, reactions with phosphorus oxychloride can yield dichlorophosphoryl derivatives, and acetylation with acetic anhydride can occur under mild conditions . The Maillard reaction has also been used to generate beta-carboline antioxidants . These reactions are important for modifying the structure and properties of the compounds for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydro-beta-carbolines are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the compound's antioxidant properties and cytotoxicity . The hepatoprotective activity of certain tetrahydro-beta-carboline derivatives has been evaluated, showing that small alkyl substitutions can enhance activity . Additionally, the ability of these compounds to act as acetylcholinesterase inhibitors has been demonstrated, which is relevant for potential therapeutic applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Optimization : The Maillard reaction was used to synthesize various 6-methoxy-tetrahydro-β-carboline derivatives, including 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride. Optimal yields were achieved using liquid chromatography-mass spectrometry (LC-MS) for optimizing conditions like catalyst loading, temperature, and time (Goh, Mordi, & Mansor, 2015).

  • Characterization Techniques : Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) were employed to characterize the β-carboline compounds produced, providing insights into their mass fragmentation patterns (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxic Properties

  • Antioxidant Activity : Various 6-methoxytetrahydro-β-carboline derivatives demonstrated moderate antioxidant properties. This suggests that the Maillard reaction could be a viable method to generate β-carboline antioxidants (Goh et al., 2015).

  • Cytotoxicity Analysis : In vitro studies showed that these compounds exhibit mild toxicity at effective antioxidative concentrations. Compared to conventional drugs, these derivatives were safer on non-tumorous cell lines (Goh et al., 2015).

Safety And Hazards

The safety and hazards of similar compounds have been reported11910. For instance, 4-Methoxyphenylhydrazine hydrochloride may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled11. However, the specific safety and hazards of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride are not available in the search results.


Future Directions

The future directions for the study of similar compounds have been reported12. However, the specific future directions for the study of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride are not available in the search results.


Please note that the information provided is based on the available search results and may not fully cover the requested compound. For more detailed and specific information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJGOWGNDWTVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

CAS RN

3489-15-4
Record name 9H-Pyrido(3,4-6)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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